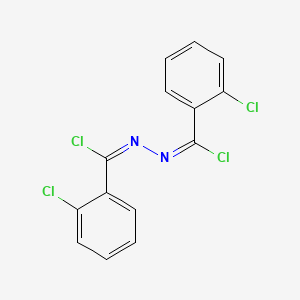

Bis(A,2-dichloro-benzal)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(A,2-dichloro-benzal)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C14H8Cl4N2 and its molecular weight is 346 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure features two dichlorobenzylidene groups connected by a hydrazine linkage. This configuration contributes to its reactivity and ability to form complexes with various substrates. The structural characteristics have been analyzed using techniques such as X-ray crystallography and Density Functional Theory (DFT), providing insights into its electronic properties and stability .

Biological Activities

Bis(α,2-dichloro-benzal)hydrazine exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Studies have shown that derivatives of bis-hydrazone compounds possess significant antimicrobial properties against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

- Antiviral Potential : Research indicates that certain hydrazone derivatives may exhibit antiviral properties, particularly against viruses like SARS-CoV-2. Molecular docking studies have been employed to evaluate their interactions with viral proteins, indicating promising pathways for therapeutic development .

- Anti-cancer Properties : Compounds derived from bis(α,2-dichloro-benzal)hydrazine have been investigated for their anticancer activities, demonstrating effectiveness in inhibiting tumor growth in various cancer cell lines .

Agricultural Applications

One of the primary applications of Bis(α,2-dichloro-benzal)hydrazine is as an intermediate for synthesizing acaricides such as tetramazine. This compound is effective in controlling agricultural pests, thereby enhancing crop protection strategies. Its efficacy against specific pests has been documented, making it valuable in agricultural chemistry .

Case Studies

- Synthesis and Characterization : A study focused on synthesizing new bis-hydrazone derivatives from benzil highlighted the structural elucidation using spectroscopic methods (UV-Vis, FT-IR). The synthesized compounds showed promising biological activities, emphasizing the versatility of hydrazone derivatives in medicinal chemistry .

- Antimicrobial Screening : Another research project evaluated the antimicrobial efficacy of various benzohydrazide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the hydrazide structure could enhance antibacterial activity significantly .

- Agricultural Efficacy : A patent described the use of bishydrazide compounds in pest control, showcasing their effectiveness against common agricultural pests while also addressing issues related to resistance development among pests .

Eigenschaften

Molekularformel |

C14H8Cl4N2 |

|---|---|

Molekulargewicht |

346 g/mol |

IUPAC-Name |

(NE,1E)-2-chloro-N-[chloro-(2-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C14H8Cl4N2/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H/b19-13+,20-14+ |

InChI-Schlüssel |

STSYYFNBAHTXBF-IWGRKNQJSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C(=N\N=C(\Cl)/C2=CC=CC=C2Cl)/Cl)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=NN=C(C2=CC=CC=C2Cl)Cl)Cl)Cl |

Synonyme |

2-CBCA 2-chlorobenzoyl chloride azine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.